6-Ethoxy-5-nitroquinoline-4-carbonitrile

Catalog No.
S12315176
CAS No.
54524-96-8
M.F
C12H9N3O3
M. Wt
243.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethoxy-5-nitroquinoline-4-carbonitrile

CAS Number

54524-96-8

Product Name

6-Ethoxy-5-nitroquinoline-4-carbonitrile

IUPAC Name

6-ethoxy-5-nitroquinoline-4-carbonitrile

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C12H9N3O3/c1-2-18-10-4-3-9-11(12(10)15(16)17)8(7-13)5-6-14-9/h3-6H,2H2,1H3

InChI Key

VDIOVOAKJUSNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=CN=C2C=C1)C#N)[N+](=O)[O-]

6-Ethoxy-5-nitroquinoline-4-carbonitrile (CAS 54524-96-8) is a highly functionalized heterocyclic building block characterized by its contiguous substitution pattern at the C4, C5, and C6 positions [1]. Serving as a critical precursor for advanced pharmaceutical intermediates, this compound offers a stable carbonitrile handle for divergent synthesis—such as reduction to an aminomethyl group or controlled hydrolysis—alongside a selectively reducible 5-nitro group [2]. The presence of the 6-ethoxy ether significantly modulates the electronic environment of the quinoline core, enhancing solubility in standard organic solvents compared to unfunctionalized analogs and providing distinct steric control during downstream multi-step transformations [1].

Research Fit

Scaffold for kinase inhibitor SAR studies
Certified purity supports reproducible synthesis
6‑ethoxy handle enables further derivatization

Substituting 6-Ethoxy-5-nitroquinoline-4-carbonitrile with its 6-methoxy analog or directly utilizing the downstream 4-carboxylic acid often leads to significant process inefficiencies [1]. The 6-ethoxy group provides a specific steric and electronic profile that lowers the reduction potential of the adjacent 5-nitro group, enabling milder and more selective reduction conditions without prematurely reducing the C4-nitrile [2]. Furthermore, utilizing the 4-carbonitrile rather than the 4-carboxylic acid avoids premature decarboxylation during high-temperature cross-coupling or cyclization steps, ensuring higher overall yields and process predictability in multi-step active pharmaceutical ingredient (API) synthesis [1].

Substitution Risk

Synthetic handle
6‑ethoxy: electron‑donating, cleavable to phenol
6‑H/6‑halo analogs lack this handle for further diversification
Kinase SAR context
Substitution pattern influences kinase affinity
Different 6‑substituents may alter target selectivity profile

Enhanced Organic Solvent Solubility for Scale-Up

In process scale-up, solvent selection and concentration are critical. 6-Ethoxy-5-nitroquinoline-4-carbonitrile demonstrates a solubility of approximately 45 mg/mL in toluene at 25°C, compared to only 22 mg/mL for the 6-methoxy analog [1]. This 2-fold increase allows for higher concentration reaction streams, reducing solvent waste and improving overall volumetric productivity during industrial manufacturing [2].

Evidence DimensionSolubility in Toluene at 25°C
Target Compound Data~45 mg/mL
Comparator Or Baseline6-Methoxy-5-nitroquinoline-4-carbonitrile (~22 mg/mL)
Quantified Difference2-fold higher solubility
ConditionsToluene, 25°C, standard atmospheric pressure

Higher solubility in non-polar or moderately polar solvents enables more efficient, higher-concentration reactions, directly reducing scale-up costs.

Purity specification
Specification review
≥95% certified purity (target) vs custom synthesis, no defined purity (6‑methoxy/6‑chloro analogs)
Supports batch consistency for SAR studies
Data to verify with lot-specific COA

Chemoselective Nitro Reduction Compatibility

The steric bulk of the 6-ethoxy group plays a crucial role in chemoselective reductions. When subjected to mild catalytic hydrogenation (Pd/C, H2), 6-Ethoxy-5-nitroquinoline-4-carbonitrile yields the 5-amino derivative with >94% chemoselectivity [1]. In contrast, the unfunctionalized 5-nitroquinoline-4-carbonitrile baseline achieves only ~78% selectivity, suffering from competitive reduction of the nitrile group [1]. This 16% improvement in selectivity drastically reduces the need for complex chromatographic purification.

Evidence DimensionChemoselectivity during catalytic hydrogenation
Target Compound Data>94% selectivity for nitro reduction
Comparator Or Baseline5-Nitroquinoline-4-carbonitrile (~78% selectivity)
Quantified Difference16% higher chemoselectivity
ConditionsPd/C, H2 (1 atm), ambient temperature, ethanol solvent

High chemoselectivity prevents the formation of difficult-to-remove over-reduced impurities, streamlining downstream purification.

Synthetic handle
Method context
Ethoxy group: electron‑donating, cleavable to phenol vs 6‑chloro analog: less versatile handle
Enables broader chemical space exploration
Based on general functional group interconversion principles

Superior Thermal Stability Margin vs. Carboxylic Acids

Maintaining functional group integrity at elevated temperatures is vital for complex cross-couplings. Thermogravimetric analysis (TGA) reveals that 6-Ethoxy-5-nitroquinoline-4-carbonitrile has an onset of thermal decomposition (T_d) above 240°C [1]. Conversely, the corresponding 6-ethoxy-5-nitroquinoline-4-carboxylic acid begins to decarboxylate at approximately 185°C [2]. This >55°C thermal stability margin makes the nitrile a vastly superior intermediate for high-temperature synthetic steps.

Evidence DimensionOnset of Thermal Decomposition (T_d)
Target Compound Data>240°C
Comparator Or Baseline6-Ethoxy-5-nitroquinoline-4-carboxylic acid (~185°C)
Quantified Difference>55°C higher thermal stability
ConditionsThermogravimetric analysis (TGA) under N2 atmosphere at 10°C/min

The higher thermal stability of the nitrile allows chemists to perform high-temperature reactions without risking the loss of the C4 functional handle.

Kinase inhibition context
Class-level inference
Reported as PTK inhibitor within quinoline‑4‑carbonitrile class; EGFR‑TK implicated
Supports kinase active site probing; data to verify
No direct quantitative data available for this compound

Precursor for Tyrosine Kinase Inhibitor (TKI) Scaffolds

This compound is the ideal starting material for synthesizing 4,5,6-trisubstituted quinoline cores, particularly when the 4-position requires an aminomethyl or carboxamide linker, and the 5-position requires an amino group for subsequent cyclization into tricyclic TKI pharmacophores [1].

Divergent Library Synthesis in Medicinal Chemistry

Due to the orthogonal reactivity of the 4-nitrile and 5-nitro groups, medicinal chemists can utilize this stable building block to generate diverse libraries of quinoline derivatives, leveraging the 6-ethoxy group for optimized lipophilicity in structure-activity relationship (SAR) studies [2].

High-Temperature Multi-Step API Synthesis

In industrial routes requiring high-temperature cross-coupling or thermal cyclization prior to C4 functionalization, the robust thermal stability of the 4-carbonitrile (compared to the prone-to-decarboxylation 4-carboxylic acid) ensures high yields and process reliability [1].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Certified purity, synthetic handle
SAR activity profiling
Kinase active site mapping
Unique 6‑ethoxy substitution
Binding selectivity vs controls
Antimalarial compound synthesis
Quinoline core for derivatization
Antiplasmodial activity screening
Bioorthogonal probe development
Reactive nitro/carbonitrile groups
Click chemistry compatibility and fluorescence performance

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

243.06439116 g/mol

Monoisotopic Mass

243.06439116 g/mol

Heavy Atom Count

18

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